Methyl 4-(3-nitrophenyl)benzoate
Description
Methyl 4-(3-nitrophenyl)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a 3-nitrobenzyloxy group at the para position. It is synthesized via nucleophilic aromatic substitution (SNAr) between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride in the presence of K₂CO₃ as a base and DMF as a solvent . The reaction proceeds at 70°C for 14 hours, yielding 82% of the product after purification. This compound is notable for its electron-withdrawing nitro group, which influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 4-(3-nitrophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)11-7-5-10(6-8-11)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCOLXQSXMKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372983 | |
| Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89900-93-6 | |
| Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-nitrophenyl)benzoate typically involves the esterification of 4-(3-nitrophenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-nitrophenyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(3-nitrophenyl)benzoic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature
Substitution: Nucleophiles such as amines or alcohols, elevated temperature
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux
Major Products Formed
Reduction: 4-(3-aminophenyl)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 4-(3-nitrophenyl)benzoic acid and methanol
Scientific Research Applications
Methyl 4-(3-nitrophenyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Pharmaceuticals: The compound is investigated for its potential biological activities and as a precursor for drug development.
Analytical Chemistry: It is used as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of Methyl 4-(3-nitrophenyl)benzoate depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Electronic and Reactivity Profiles
- Nitro Group vs. Amino/Hydroxy Groups: The nitro group in Methyl 4-(3-nitrophenyl)benzoate is strongly electron-withdrawing, enhancing electrophilicity at the aromatic ring. In contrast, analogs like Methyl 3-amino-4-hydroxybenzoate feature electron-donating amino and hydroxy groups, increasing nucleophilic reactivity .
- Formyl and Methoxy Substituents: Compounds such as Methyl 4-(3-formylphenoxy)benzoate (C) exhibit aldehyde groups that enable Schiff base formation, a property absent in the nitro-substituted parent compound. Methoxy groups (e.g., in triazine derivatives ) enhance solubility in polar solvents.
Research Findings and Trends
- Synthetic Efficiency : The nitro-substituted compound achieves higher yields (82%) compared to formyl analogs (~65%) due to the stability of nitrobenzyl chlorides in SNAr reactions .
- Substituent Position Sensitivity: A corrigendum for Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate highlights that even minor positional isomerism (e.g., meta vs. para substituents) drastically alters biological activity .
- Thermal Stability: Nitro derivatives generally exhibit lower thermal stability than methoxy or amino analogs, limiting their use in high-temperature applications .
Biological Activity
Methyl 4-(3-nitrophenyl)benzoate, a compound with notable structural features, has garnered attention in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitrophenyl group attached to a benzoate moiety. This structure allows it to participate in various biochemical interactions, particularly with enzymes and cellular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interactions : The nitrophenyl group can undergo reduction within biological systems, leading to reactive intermediates that may influence enzymatic activities. Studies suggest that this compound can modulate the activity of various enzymes, potentially affecting metabolic pathways.
- Covalent Bond Formation : The carbamothioyl group may form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function and leading to diverse biological effects.
Biological Activity
This compound exhibits several biological activities:
- Antibacterial Properties : Compounds similar in structure have been studied for their antibacterial effects. Preliminary findings indicate that this compound may inhibit certain bacterial growth by interfering with enzymatic functions critical for bacterial survival.
- Biochemical Assays : It serves as a probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its unique structural features make it a valuable tool in drug development and biochemical research.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Potential inhibition of bacterial growth | |
| Enzyme Modulation | Interaction with enzymes affecting metabolic pathways | |
| Biochemical Probes | Used in assays to study enzyme activity |
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial properties of this compound against various strains, including multidrug-resistant bacteria. The findings suggested significant inhibitory effects at specific concentrations, indicating its potential as a therapeutic agent . -
Enzymatic Interaction Studies :
Research focused on the compound's interaction with enzymes such as trypsin and lipase revealed kinetic data supporting its role as an effective substrate. The study demonstrated that the hydrolysis reaction rates varied significantly based on the electronic effects imparted by the nitro group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
